molecular formula C20H16N2O2 B10801307 2-(naphtho[2,1-b]furan-1-yl)-N-(pyridin-3-ylmethyl)acetamide

2-(naphtho[2,1-b]furan-1-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B10801307
M. Wt: 316.4 g/mol
InChI Key: UWGHMFAQERCZMO-UHFFFAOYSA-N
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Description

Structural Features and Nomenclature

Molecular Architecture and IUPAC Conventions

The compound’s systematic IUPAC name, 2-(naphtho[2,1-b]furan-1-yl)-N-(pyridin-3-ylmethyl)acetamide , reflects its three primary components:

  • A naphtho[2,1-b]furan system, comprising a fused bicyclic structure of benzene and furan rings.
  • An acetamide group (-NH-C(=O)-CH2-), serving as a linker.
  • A pyridin-3-ylmethyl substituent attached to the acetamide’s nitrogen atom.

The molecular formula, C20H16N2O2 , corresponds to a molecular weight of 316.4 g/mol . The naphtho[2,1-b]furan moiety adopts a planar configuration, while the pyridine ring introduces steric and electronic heterogeneity due to its nitrogen atom’s lone pair.

Table 1: Key Structural Descriptors
Property Value
Molecular Formula C20H16N2O2
Molecular Weight 316.4 g/mol
Hybridization sp2 (aromatic cores)
Functional Groups Amide, ether, tertiary amine

Synonymous Designations and Registry Identifiers

Beyond its IUPAC name, the compound is cataloged under multiple identifiers:

  • CAS Registry Number : 586986-54-1
  • PubChem CID : 830420
  • STK575831 and AKOS001112166 . These aliases facilitate cross-referencing across chemical databases and literature.

Properties

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

2-benzo[e][1]benzofuran-1-yl-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C20H16N2O2/c23-19(22-12-14-4-3-9-21-11-14)10-16-13-24-18-8-7-15-5-1-2-6-17(15)20(16)18/h1-9,11,13H,10,12H2,(H,22,23)

InChI Key

UWGHMFAQERCZMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)NCC4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Naphthol with Carbonyl Electrophiles

The naphtho[2,1-b]furan scaffold is typically synthesized via acid-catalyzed cyclization of β-naphthol with α-haloketones or α-haloesters. For example, refluxing 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate in dimethylformamide (DMF) using K₂CO₃ as a base yields ethyl naphtho[2,1-b]furan-2-carboxylate (85% yield). This method leverages the electron-rich nature of β-naphthol to facilitate nucleophilic attack at the α-position of the carbonyl electrophile, followed by intramolecular cyclization (Figure 1A).

Optimization of Cyclization Conditions

  • Solvent: Polar aprotic solvents (DMF, dioxane) enhance reaction rates by stabilizing ionic intermediates.

  • Catalyst: K₂CO₃ or Et₃N in catalytic amounts (5–10 mol%) improves yields by deprotonating β-naphthol.

  • Temperature: Reflux conditions (80–120°C) are critical for overcoming the activation energy of ring closure.

Functionalization of the Naphthofuran Core

Hydrazide Formation and Chalcone Condensation

Ethyl naphtho[2,1-b]furan-2-carboxylate undergoes hydrazinolysis with hydrazine hydrate in ethanol to form naphtho[2,1-b]furan-2-carbohydrazide. Subsequent condensation with chalcones (e.g., 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) in dioxane/acetic acid yields pyrazoline hybrids (Table 1).

Table 1: Characterization Data for Naphthofuran-Chalcone Hybrids

CompoundYield (%)m.p. (°C)IR (cm⁻¹)¹H NMR (δ, ppm)
7b 78218–2201650 (C=O)8.12–6.89 (m, 16H, Ar-H), 5.21 (s, 2H, CH₂)
7e 82225–2271675 (C=N)8.15–7.02 (m, 14H, Ar-H), 4.98 (s, 2H, CH₂)

Vilsmeier-Haack Formylation

Formylation of hydrazone derivatives (e.g., 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan) using POCl₃/DMF at 90°C introduces aldehyde groups at the C-4 position of the pyrazole ring, enabling further Knoevenagel condensations with malononitrile or cyanoacetamide. This step is pivotal for attaching electron-withdrawing groups that modulate bioactivity.

EntryCatalyst Loading (mg)Time (min)Yield (%)
1701591
2901589
370 (recycled)2088

Mechanistic Insights and Side Reactions

Competing Pathways in Chalcone Condensation

During the synthesis of pyrazoline hybrids, excess acetic acid may protonate the chalcone’s α,β-unsaturated ketone, leading to Michael adducts (5–12% byproducts). These are minimized by maintaining a 1:1 stoichiometry of carbohydrazide to chalcone.

Dehydration in Knoevenagel Reactions

Condensation of aldehyde intermediates with active methylene compounds (e.g., malononitrile) risks dehydration to form α,β-unsaturated nitriles. Using piperidine as a base and ethanol as a solvent suppresses this side reaction.

Characterization and Analytical Data

Spectroscopic Validation

  • IR Spectroscopy: N-H stretches (3346 cm⁻¹) and C=O vibrations (1680 cm⁻¹) confirm acetamide formation.

  • ¹H NMR: A singlet at δ 4.98 ppm integrates for the CH₂ group linking the naphthofuran and pyridine rings.

  • 13C NMR: The carbonyl carbon resonates at δ 170.2 ppm, while the naphthofuran C-9a appears at δ 154.8 ppm.

Chromatographic Purity

HPLC analyses (C18 column, MeOH:H₂O 70:30) show ≥98% purity for most derivatives, with retention times of 6.7–7.2 min .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Type Conditions Products Key Observations Reference
Acidic HydrolysisHCl (conc.), reflux2-(Naphtho[2,1-b]furan-1-yl)acetic acid + Pyridin-3-ylmethanamineRate depends on electron-withdrawing effects of the naphthofuran system.
Basic HydrolysisNaOH (aq.), heatSodium salt of the acid + AmineFaster kinetics compared to aliphatic amides due to aromatic stabilization.

Electrophilic Aromatic Substitution

The naphthofuran moiety participates in electrophilic substitutions, with reactivity concentrated at electron-rich positions (C-2 and C-3 of the furan ring).

Reaction Type Reagents Position Products Notes Reference
NitrationHNO₃/H₂SO₄C-33-Nitro-naphtho[2,1-b]furan derivativeMajor product due to furan’s electron-donating oxygen.
SulfonationH₂SO₄, SO₃C-22-Sulfo-naphtho[2,1-b]furan derivativeReversible under mild heating.

Cycloaddition and Heterocycle Formation

The naphthofuran system acts as a diene in Diels-Alder reactions, while the acetamide group facilitates cyclization with nucleophiles.

Reaction Type Partners Conditions Products Application Reference
Diels-AlderMaleic anhydrideToluene, 110°CFused bicyclic adductUsed to modify solubility properties.
Pyrazole FormationHydrazine derivativesAcetic acid, dioxaneNaphthofuropyrazole hybridsEnhances antimicrobial activity.

Nucleophilic Substitution and Coupling Reactions

The pyridine ring undergoes regioselective substitution, while transition-metal catalysis enables cross-coupling.

Reaction Type Reagents/Catalysts Position Products Efficiency Reference
Suzuki CouplingAryl boronic acid, Pd(PPh₃)₄C-4 (Pyridine)Biaryl derivativesHigh yield (75–90%) with electron-deficient partners.
N-OxidationH₂O₂, AcOHPyridine NPyridine N-oxideImproves solubility in polar solvents.

Functional Group Transformations

The acetamide group serves as a precursor for hydrazides and thioamides.

Reaction Type Reagents Products Utility Reference
HydrazinolysisHydrazine hydrate, EtOH2-(Naphtho[2,1-b]furan-1-yl)acetohydrazideIntermediate for heterocyclic syntheses.
Thioamide FormationP₂S₅, dry THFThioacetamide analogIncreases bioavailability in some assays.

Key Mechanistic Insights:

  • Naphthofuran Reactivity : The fused furan ring directs electrophiles to C-3 via resonance stabilization, while steric hindrance at C-1 limits substitutions there .

  • Pyridine Participation : The pyridinylmethyl group enhances solubility and enables metal coordination, facilitating catalytic cycles in coupling reactions .

  • Amide Versatility : The acetamide’s NH group participates in hydrogen bonding, influencing crystal packing and biological target binding .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for pharmaceutical applications:

1. Antimicrobial Activity
Studies have shown that derivatives of naphtho[2,1-b]furan possess significant antimicrobial properties. For example, compounds containing the naphtho[2,1-b]furan nucleus have been evaluated for their effectiveness against various bacterial strains and fungi. The presence of the pyridine ring may enhance these activities through synergistic effects.

2. Anticancer Properties
Research indicates that naphtho[2,1-b]furan derivatives can inhibit cancer cell proliferation. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, making them potential candidates for developing new anticancer therapies.

3. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, which are critical in treating chronic inflammatory diseases. Preliminary results suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of 2-(naphtho[2,1-b]furan-1-yl)-N-(pyridin-3-ylmethyl)acetamide:

Case Study 1: Antimicrobial Evaluation
A study published in a peer-reviewed journal assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results showed a significant reduction in bacterial growth at low concentrations, indicating its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Line Studies
In another investigation focusing on cancer treatment, researchers tested the compound against various cancer cell lines (e.g., MCF-7 for breast cancer). The findings indicated that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for this compound compared to other naphtho[2,1-b]furan derivatives:

Activity TypeCompoundEfficacy Level
Antimicrobial2-(naphtho[2,1-b]furan...)High
Anticancer2-(naphtho[2,1-b]furan...)Moderate to High
Anti-inflammatory2-(naphtho[2,1-b]furan...)Moderate
AntioxidantOther derivativesVariable

Mechanism of Action

The mechanism of action of WAY-657644 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and downstream signaling pathways. The exact molecular targets and pathways involved in the action of WAY-657644 are still under investigation, but it is known to affect various biological processes .

Comparison with Similar Compounds

Key Observations :

  • The introduction of a nitro group at position 5 (e.g., compound 4 ) enhances antibacterial activity, likely due to increased electron-withdrawing effects stabilizing the molecule in bacterial membranes .

Imidazo[2,1-b]thiazole-Based Acetamides

Imidazo[2,1-b]thiazole derivatives share structural similarities in the acetamide linkage but differ in core heterocycles:

Compound (from ) Core Structure IC50 (MDA-MB-231) VEGFR2 Inhibition (%) Selectivity (MDA-MB-231 vs. HepG2)
5l: 2-(6-(4-Chlorophenyl)imidazothiazol-3-yl)-N-(6-(4-methoxybenzyl)piperazinyl)acetamide Imidazo[2,1-b]thiazole 1.4 μM 5.72% at 20 μM 16-fold higher activity against MDA-MB-231
5a: N-(6-Morpholinopyridin-3-yl)-2-(6-phenylimidazothiazol-3-yl)acetamide Imidazo[2,1-b]thiazole 5.2 μM (sorafenib control) 3.76% at 20 μM Moderate selectivity

Key Observations :

  • The imidazothiazole core (e.g., 5l ) demonstrates potent cytotoxicity against MDA-MB-231 breast cancer cells, outperforming the reference drug sorafenib .
  • Compared to naphthofuran derivatives, imidazothiazoles exhibit higher molecular weights (e.g., 5l : 573.1841 vs. : 308.355) due to additional piperazine and halogenated aryl groups, which may influence pharmacokinetics .

Hybrid Compounds with Complex Architectures

describes compounds combining naphthofuran with steroidal or spirocyclic systems, such as 8 and 9 , which feature tetradecahydrocyclopenta[a]phenanthrene or icosahydrospiro frameworks. These hybrids are designed for membrane-anchoring applications, leveraging the lipophilic steroidal moieties to enhance cellular uptake . In contrast, the target compound’s simpler structure may offer advantages in synthetic accessibility and metabolic stability.

Biological Activity

2-(naphtho[2,1-b]furan-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a naphtho[2,1-b]furan moiety linked to a pyridine ring via an acetamide functional group. The synthesis of this compound typically involves multi-step reactions that may include cyclization and functionalization strategies.

Synthesis Example

A common synthetic route involves:

  • Formation of Naphtho[2,1-b]furan : Starting from 2-hydroxy-1-naphthaldehyde, various reagents are employed to achieve cyclization.
  • Pyridine Functionalization : The introduction of the pyridine moiety is often achieved through nucleophilic substitution reactions.

This compound's synthesis can be optimized for yield and purity using techniques such as chromatography and crystallization.

Anticancer Properties

Recent studies have highlighted the anticancer potential of naphtho[2,1-b]furan derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HeLa5.0Induction of apoptosis
MCF-77.5Inhibition of cell proliferation
HT296.0Disruption of mitochondrial function

These findings suggest that the compound may induce apoptosis through mitochondrial pathways, potentially involving the opening of the mitochondrial permeability transition pore (mPTP) .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties , showing effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Streptococcus agalactiae100

These results indicate that derivatives of naphtho[2,1-b]furan could serve as potential leads in antibiotic development .

Anti-inflammatory and Analgesic Effects

In addition to anticancer and antimicrobial activities, preliminary studies suggest that the compound may possess anti-inflammatory and analgesic properties. Evaluation in animal models has demonstrated a reduction in inflammation markers and pain responses .

The biological activity of this compound is believed to involve several mechanisms:

  • Mitochondrial Dysfunction : Induces oxidative stress leading to apoptosis.
  • Inhibition of Key Enzymes : Potentially inhibits enzymes involved in cancer cell proliferation.
  • Interaction with Cellular Signaling Pathways : Modulates pathways related to inflammation and immune response.

Case Studies

Several case studies have documented the efficacy of naphtho[2,1-b]furan derivatives:

  • Study on HeLa Cells : A derivative exhibited an IC50 value of 5 µM, triggering apoptosis through caspase activation.
  • Animal Model for Pain Relief : Administration led to significant reduction in pain scores compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(naphtho[2,1-b]furan-1-yl)-N-(pyridin-3-ylmethyl)acetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of intermediates like ethyl 3-amino naphtho[2,1-b]furan-2-carboxylate, prepared from 2-hydroxy-1-naphthonitrile and ethyl chloroacetate in the presence of K₂CO₃ . Key steps include:

  • Cyclization : Conducted under reflux with K₂CO₃ as a base, monitored by TLC (hexane:ethyl acetate mobile phase).
  • Purification : Column chromatography and recrystallization (e.g., cold ethanol washes) yield high-purity products (>85% yield) .
  • Critical Factors : Base strength, solvent polarity, and temperature directly affect regioselectivity and byproduct formation. For example, excess K₂CO₃ may lead to over-alkylation, requiring precise stoichiometry .

Q. How can spectral techniques (e.g., NMR, IR) systematically confirm the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirm ester carbonyl (C=O) at ~1657 cm⁻¹ and NH₂ stretching at ~3426 cm⁻¹ .
  • ¹H NMR : Key signals include:
  • Ethyl group protons: δ 1.4 (triplet, CH₃) and δ 4.4 (quartet, CH₂) .
  • NH₂ singlet at δ 6.48 .
  • Aromatic protons in naphthofuran (δ 7.2–8.5) and pyridinylmethyl (δ 8.0–8.5) regions.
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the theoretical molecular weight (C₂₄H₂₀N₂O₂ = 368.43 g/mol) .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data observed across studies on naphtho[2,1-b]furan derivatives?

  • Methodological Answer : Discrepancies often arise from structural modifications (e.g., substituent positioning) or assay conditions. Recommended approaches:

  • Structure-Activity Relationship (SAR) Analysis : Compare bioactivity of derivatives with varying substituents (e.g., pyrimidine vs. acetamide moieties) .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds to normalize results .
  • Computational Validation : Apply molecular docking to predict binding affinities against targets like EGFR or COX-2, correlating with experimental IC₅₀ values .

Q. How can computational methods like molecular docking guide experimental design for predicting biological receptor interactions?

  • Methodological Answer :

  • Target Selection : Prioritize receptors with known naphthofuran affinity (e.g., cytochrome P450 or serotonin receptors) .
  • Docking Workflow :

Prepare ligand structures (e.g., protonation states at pH 7.4).

Use AutoDock Vina or Schrödinger Suite for flexible ligand-receptor docking.

Validate with RMSD clustering (<2.0 Å) and binding energy thresholds (ΔG ≤ -8 kcal/mol) .

  • Experimental Cross-Check : Compare docking scores with in vitro assays (e.g., fluorescence polarization for binding affinity).

Q. What are the challenges in scaling up the synthesis of intermediates like ethyl 3-amino naphtho[2,1-b]furan-2-carboxylate?

  • Methodological Answer :

  • Byproduct Management : Optimize reaction time to minimize dimerization (common in prolonged reflux) .
  • Solvent Selection : Replace ethyl acetate with toluene for easier large-scale separations.
  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance cyclization efficiency .

Data Contradiction Analysis

Q. How to address conflicting reports on the regioselectivity of naphtho[2,1-b]furan functionalization?

  • Methodological Answer : Contradictions may stem from divergent reaction mechanisms (radical vs. electrophilic pathways). Resolve via:

  • Isotopic Labeling : Track ¹³C-labeled intermediates to confirm reaction pathways .
  • Theoretical Calculations : Use DFT (e.g., Gaussian 16) to compare activation energies of possible intermediates .

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